2-Methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound characterized by its imidazo[4,5-b]pyridine core structure. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. It is classified under the imidazopyridine family, which includes various compounds known for their diverse pharmacological properties.
The compound is identified by its Chemical Abstracts Service number 68175-07-5 and has a molecular formula of C8H7N3O2. It falls under the category of nitrogen-containing heterocycles, specifically imidazopyridines, which are known for their ability to interact with biological systems and influence various cellular pathways.
The synthesis of 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid typically involves several key steps:
Industrial production may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield, allowing for more efficient manufacturing processes.
The molecular structure of 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid features a fused imidazole and pyridine ring system. The specific arrangement of atoms contributes to its unique chemical properties:
2-Methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions that enhance its utility in synthetic chemistry:
The physical and chemical properties of 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid include:
These properties are crucial for understanding how the compound behaves in biological systems and its potential applications in drug formulation.
2-Methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
The imidazo[4,5-b]pyridine scaffold exhibits profound bioisosteric equivalence to naturally occurring purines, attributable to its isoelectronic bicyclic structure containing three nitrogen atoms at analogous positions. This system replicates the hydrogen-bonding topology of purine nucleobases, enabling recognition by enzymes and receptors evolved for adenine or guanine binding. Crucially, the 1H-imidazo[4,5-b]pyridine variant maintains the critical N1-H donor and N3 acceptor sites that correspond to the N9-H and N7 positions of adenine, respectively [3] [8]. This conservation permits competitive binding within purinergic binding pockets while circumventing metabolic vulnerabilities associated with the natural substrates.
The specific incorporation of a methyl group at the C2 position introduces strategic steric and electronic perturbations that enhance metabolic stability and modulate intermolecular interactions. Comparative molecular orbital analyses reveal that this methyl substituent elevates electron density across the fused ring system, particularly enhancing nucleophilicity at N3—a site frequently exploited for electrophilic derivatization in drug design. Concurrently, the carboxylic acid at C6 serves dual roles: it provides a synthetic handle for structural diversification into amides, esters, or heterocyclic derivatives while conferring pH-dependent water solubility essential for pharmacokinetic optimization. Experimental determinations confirm a calculated topological polar surface area of 41.57 Ų and moderate lipophilicity (consensus LogP ≈ 1.08), aligning with bioavailability guidelines for CNS-permeable agents despite the ionizable carboxylate [9].
Table 1: Key Physicochemical Parameters of 2-Methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic Acid
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₈H₇N₃O₂ | Empirical Data |
Molecular Weight | 177.16 g/mol | Mass Spectrometry |
Hydrogen Bond Donors | 2 (N-H, COOH) | Computational Analysis |
Hydrogen Bond Acceptors | 4 (Ring N, COOH carbonyl) | Computational Analysis |
Topological Polar Surface Area | 41.57 Ų | Ertl Method [9] |
Consensus LogP | 1.08 | Hybrid Fragmental/Topological Models [9] |
Aqueous Solubility (ESOL) | 1.17 mg/mL (Soluble) | Delaney Model [9] |
Quantum mechanical simulations further elucidate that protonation equilibria govern the molecule's behavior under physiological conditions. The carboxylic acid (predicted pKa ≈ 3.5-4.0) deprotonates readily at physiological pH, generating a zwitterionic structure stabilized by intramolecular charge transfer. This amphoteric character enhances solubility in biological matrices and facilitates ionic interactions with target proteins—a feature leveraged in kinase inhibitor design where salt bridges with conserved lysine residues are paramount. Crystallographic comparisons with purine-based drugs demonstrate congruent binding geometries: the imidazo[4,5-b]pyridine core overlays with ≤0.5 Å root-mean-square deviation on adenine in adenosine deaminase complexes, while the C6-carboxylate occupies positions analogous to purine’s C6-amino group but with enhanced hydrogen-bond acceptor capacity [7] [8]. This structural mimicry underpins the scaffold’s versatility across therapeutic domains including kinase modulation, antiviral development, and DNA-binding applications.
The emergence of 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid as a privileged scaffold is rooted in mid-20th century heterocyclic chemistry, paralleling advancements in purine analog synthesis. Initial synthetic routes exploited Phillips-type condensations between 2-amino-3-methylpyridine derivatives and carbonyl sources (e.g., formic acid or chloroformates), yielding minimally functionalized imidazo[4,5-b]pyridines [3]. These early methods suffered from harsh conditions (refluxing polyphosphoric acid), low regioselectivity, and incompatibility with acid-labile groups. The strategic incorporation of carboxylic acid at C6 gained prominence following discoveries in the 1980s that carboxylated heterocycles exhibited enhanced affinity for nucleotide-binding enzymes—notably, thymidine phosphorylase and phosphodiesterases.
A transformative milestone arrived with the structural diversification campaigns of the 1990s-2000s, where this carboxylic acid served as a linchpin for generating targeted libraries. Patent analyses reveal concentrated innovation between 2004-2010, exemplified by WO2004106293A2 and WO2007125330A1, which disclosed imidazo[4,5-b]pyridine-6-carboxylic acid derivatives as kinase inhibitors and cytotoxic agents [4] [7]. Synthetic methodology evolved concurrently to address the limitations of classical approaches:
Table 2: Key Historical Developments in the Chemistry of Imidazo[4,5-b]pyridine-6-carboxylic Acids
Era | Development | Impact |
---|---|---|
1960s-1970s | Classical Phillips Condensations | Established core synthesis but with limited functional group tolerance |
1980s-1990s | Carboxylate as Enzyme-Targeting Group | Rational design of nucleotide-binding site inhibitors |
2004 | WO2004106293A2 (Oxazolyl/Thiazolyl Purine Analogs) | Demonstrated kinase modulation via C6-derivatized imidazopyridines [4] |
2007 | WO2007125330A1 (Anticancer Applications) | Validated scaffold in tubulin polymerization inhibition [7] |
2010s-Present | Zinc Triflate Catalysis & C-H Functionalization | Efficient, regioselective routes to polysubstituted analogs [5] |
The scaffold’s therapeutic versatility crystallized through systematic structure-activity relationship studies. The C6-carboxylate proved instrumental in developing ATP-competitive kinase inhibitors, where its ionization state and hydrogen-bonding geometry differentiated inhibition profiles across PKB, CDK, and JAK families. Concurrently, the methyl group at C2 emerged as a metabolic stabilizer—blocking cytochrome P450-mediated oxidation (predicted CYP1A2 inhibition: yes; CYP2C19/2D6: no) while minimally perturbing steric occupancy [9]. This duality exemplifies modern medicinal chemistry’s paradigm: leveraging directed functionalization to transform a heterocyclic template into target-adapted pharmacophores with programmable physicochemical behaviors. As synthetic methodologies advance toward photocatalytic and flow-based processes, this carboxylic acid-functionalized imidazopyridine continues to enable precision drug design across oncologic, immunologic, and infectious disease landscapes.
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